molecular formula C21H19BrN4O4 B11612581 7-(3-bromobenzyl)-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3-bromobenzyl)-8-(4-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11612581
M. Wt: 471.3 g/mol
InChI Key: DMQHBLITWVZVON-UHFFFAOYSA-N
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Description

7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Methoxylation: Introduction of the methoxy group to the phenoxy ring.

    Purine Ring Formation: Construction of the purine ring system through cyclization reactions.

    Methylation: Introduction of methyl groups at specific positions on the purine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up of the reaction processes.

Chemical Reactions Analysis

Types of Reactions

7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as sodium iodide (NaI) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the bromine atom would yield a hydrogenated derivative.

Scientific Research Applications

7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-BROMOPHENYL)METHYL]-8-(4-HYDROXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 7-[(3-CHLOROPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 7-[(3-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19BrN4O4

Molecular Weight

471.3 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-8-(4-methoxyphenoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19BrN4O4/c1-24-18-17(19(27)25(2)21(24)28)26(12-13-5-4-6-14(22)11-13)20(23-18)30-16-9-7-15(29-3)8-10-16/h4-11H,12H2,1-3H3

InChI Key

DMQHBLITWVZVON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br

Origin of Product

United States

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